molecular formula C11H16O2 B2506551 3-(Benzyloxy)butan-2-ol CAS No. 77312-73-3

3-(Benzyloxy)butan-2-ol

Cat. No.: B2506551
CAS No.: 77312-73-3
M. Wt: 180.247
InChI Key: VQEAOBYESZEWRQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)butan-2-ol is an organic compound with the molecular formula C11H16O2. It is characterized by a butan-2-ol backbone substituted with a benzyloxy group at the 3-position . The compound's structure, defined by the SMILES notation CC(C(C)OCC1=CC=CC=C1)O, features both an alcohol and a benzyl ether functional group, making it a potential intermediate or building block in organic synthesis . Researchers may utilize this chiral secondary alcohol in the development of pharmaceuticals, agrochemicals, and other complex molecules, particularly where a protected alcohol functionality is required. As a benzyl ether derivative, it can serve as a protective group in multi-step synthetic sequences, which can later be removed under specific conditions. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEAOBYESZEWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxy Butan 2 Ol and Its Stereoisomers

Conventional and Optimized Synthetic Routes

The synthesis of 3-(benzyloxy)butan-2-ol can be achieved through several conventional and optimized routes, primarily involving alkylation strategies and multi-step sequences.

Alkylation Strategies

A primary and straightforward method for the synthesis of this compound is the alkylation of butan-2-ol with benzyl (B1604629) chloride. This reaction, typically carried out in the presence of a base, involves the deprotonation of the hydroxyl group of butan-2-ol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzyl chloride to form the desired ether linkage.

The choice of base and solvent system is crucial for optimizing the yield and minimizing side reactions. Strong bases such as sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol. google.comgoogle.com The reaction is typically conducted in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to avoid unwanted reactions with the solvent. google.comgoogle.com

Table 1: Alkylation Reaction for this compound Synthesis
ReactantsBaseSolventKey ConditionsProductRef
(2R,3R)-Butan-2,3-diol, Benzyl bromideSodium hydrideTetrahydrofuran-(2R,3R)-3-(Benzyloxy)butan-2-ol google.com
Butan-2-ol, Benzyl chlorideSodium hydrideDiethyl ether0°C to room temperatureThis compound google.com

Multi-Step Approaches via Specific Intermediates

To achieve higher selectivity and yield, multi-step synthetic routes are often employed. A common strategy involves the use of protecting groups and specific intermediates, such as dioxolanes.

For instance, the (2R,3R) stereoisomer of this compound can be prepared in a two-step process starting from (2R,3R)-butane-2,3-diol. google.comgoogle.com The first step involves the reaction of the diol with benzaldehyde (B42025) in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate, to form a cyclic acetal, specifically (4R,5R)-4,5-dimethyl-2-phenyl-1,3-dioxolane. google.comgoogle.com This intermediate protects the diol functionality.

The subsequent step involves the reductive opening of the dioxolane ring. A reducing agent like diisobutylaluminium hydride (DIBAL-H) is used to selectively cleave one of the C-O bonds of the acetal, yielding the desired (2R,3R)-3-(benzyloxy)butan-2-ol. google.comgoogle.com This pathway offers excellent control over the stereochemistry and avoids the issue of over-alkylation encountered in direct alkylation methods.

Table 2: Dioxolane-Mediated Synthesis of (2R,3R)-3-(Benzyloxy)butan-2-ol
Starting MaterialIntermediateReagentsProductRef
(2R,3R)-Butane-2,3-diol(4R,5R)-4,5-Dimethyl-2-phenyl-1,3-dioxolane1. Benzaldehyde, Pyridinium p-toluenesulfonate 2. Diisobutylaluminium hydride(2R,3R)-3-(Benzyloxy)butan-2-ol google.comgoogle.com

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires the use of enantioselective and diastereoselective methods. These advanced strategies allow for the precise control of the three-dimensional arrangement of atoms in the molecule.

Asymmetric Catalysis and Reagent-Controlled Methods

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. google.com This approach utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While specific examples of asymmetric catalysis directly yielding this compound are not extensively detailed in the provided context, the principles are broadly applicable. For instance, chiral ligands can be used in conjunction with metal catalysts to achieve asymmetric reductions or alkylations. researchgate.net

Reagent-controlled methods, where a chiral reagent is used to introduce stereochemistry, are also prevalent. For example, the use of chiral reducing agents for the reduction of a suitable keto-precursor can lead to the formation of a specific stereoisomer of this compound.

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce enantiomerically pure compounds. A key strategy in this area is the kinetic resolution of racemic mixtures.

For the synthesis of stereoisomers of this compound, a relevant approach is the kinetic resolution of related epoxybutanols. For instance, the enzymatic kinetic resolution of racemic cis-4-benzyloxy-2,3-epoxybutanol has been reported. researchgate.netresearchgate.net This process uses an enzyme, such as a lipase, to selectively acylate one enantiomer of the epoxybutanol, leaving the other enantiomer unreacted. nih.gov The resulting mixture of the acylated and unreacted enantiomers can then be separated. These enantiomerically enriched epoxybutanols are valuable precursors that can be converted to the corresponding stereoisomers of this compound through subsequent chemical transformations, such as regioselective ring-opening reactions. researchgate.netresearchgate.net

Table 3: Chemoenzymatic Approach via Kinetic Resolution
Racemic PrecursorEnzymeOutcomeSubsequent StepsTarget StereoisomerRef
cis-4-Benzyloxy-2,3-epoxybutanolLipaseSeparation of enantiomersRegioselective ring-openingEnantiomerically pure this compound researchgate.netresearchgate.net

Principles of Chiral Induction and Stereocontrol

The successful enantioselective and diastereoselective synthesis of this compound relies on the fundamental principles of chiral induction and stereocontrol. Chiral induction refers to the transfer of chirality from a chiral source—be it a catalyst, reagent, or substrate—to the product of a reaction.

In the context of the dioxolane-mediated pathway, the stereochemistry of the starting diol dictates the stereochemistry of the final product. The rigid cyclic intermediate ensures that the stereochemical information is retained throughout the reaction sequence.

In asymmetric catalysis, the chiral catalyst creates a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower energy transition state for one enantiomer, thus leading to its preferential formation. The choice of catalyst, ligand, and reaction conditions are all critical factors in achieving high levels of stereocontrol.

Similarly, in chemoenzymatic resolutions, the enzyme's active site is inherently chiral, allowing it to differentiate between the two enantiomers of a racemic substrate and selectively catalyze the reaction of one. This high degree of selectivity is a hallmark of enzymatic transformations and a powerful tool for accessing enantiomerically pure compounds.

Protecting Group Strategies Pertinent to the Benzyloxy Moiety

In the synthesis of complex molecules such as this compound and its stereoisomers, the strategic use of protecting groups is paramount to prevent unwanted side reactions. The hydroxyl groups of a molecule are often reactive sites that can interfere with desired transformations elsewhere in the molecule. Ether-forming protecting groups are among the most common for alcohols due to their general stability. The benzyl ether, in particular, serves as a robust and reliable protecting group for alcohols, offering a unique set of methods for its removal that are often orthogonal to the cleavage conditions for other common protecting groups. uwindsor.caresearchgate.net

The benzyl group is typically introduced via the Williamson ether synthesis, where an alkoxide, formed by deprotonating the alcohol, reacts with a benzyl halide. uwindsor.caorganic-chemistry.org This method is efficient but requires basic conditions. For substrates that are sensitive to base, alternative methods have been developed. The use of benzyl trichloroacetimidate (B1259523) under acidic conditions or reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions provides milder alternatives for introducing the benzyl ether. organic-chemistry.orgnih.gov

The stability of the benzyl ether to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, makes it a "permanent" or "robust" protecting group, often left in place until the final stages of a synthesis. uwindsor.canih.gov However, its true utility lies in the specific and relatively mild conditions under which it can be selectively removed.

Methods for Benzyl Ether Protection

The selection of a benzylation method depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.

ReagentConditionsSubstrate CompatibilityReference
Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., NaH, Ag₂O)Basic (Williamson Ether Synthesis)Suitable for most alcohols; strong base (NaH) is common, while milder bases (Ag₂O) allow for more selective protection of diols. organic-chemistry.org
Benzyl trichloroacetimidateAcidic (e.g., TfOH)Ideal for substrates unstable under basic conditions. organic-chemistry.orgnih.gov
2-Benzyloxy-1-methylpyridinium triflateNeutral (thermal)Effective for complex and sensitive alcohols where acidic or basic methods fail. Can be generated in situ. organic-chemistry.orgnih.gov
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)Acid-catalyzed (TfOH)Offers high atom economy for benzylating various functionalized alcohols. organic-chemistry.org

Methods for Benzyl Ether Deprotection (Cleavage)

A key advantage of the benzyl protecting group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other functional groups.

Catalytic Hydrogenolysis The most common and often preferred method for cleaving benzyl ethers is catalytic hydrogenolysis. researchgate.netjk-sci.com This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, yielding the desired alcohol and toluene (B28343) as the only byproduct. organic-chemistry.orgjk-sci.com

A variation of this method is transfer hydrogenation, which uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) in place of H₂ gas, offering a safer and sometimes more rapid alternative. organic-chemistry.orgjk-sci.com It is important to note that this method is incompatible with functional groups that are also susceptible to hydrogenation, such as alkenes and alkynes. uwindsor.ca

Oxidative Cleavage Oxidative methods provide an alternative pathway for debenzylation, particularly when hydrogenolysis is not feasible.

Ozone (O₃): Benzyl ethers can be oxidatively removed using ozone under mild conditions. The reaction proceeds to form a benzoic ester, which is subsequently hydrolyzed to the alcohol. This method is advantageous as it does not affect glycosidic linkages or acetals, making it highly selective in complex polyol and carbohydrate chemistry. organic-chemistry.org

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This reagent is particularly effective for cleaving p-methoxybenzyl (PMB) ethers, a variant of the benzyl ether. The electron-donating methoxy (B1213986) group facilitates the oxidation. organic-chemistry.org Recent developments have also enabled the use of DDQ for cleaving simple benzyl ethers through photoirradiation. organic-chemistry.org

Acid-Mediated Cleavage While benzyl ethers are relatively stable to acid, they can be cleaved by strong Lewis acids or Brønsted acids. uwindsor.caorganic-chemistry.org

Lewis Acids: Reagents such as boron trichloride (B1173362) (BCl₃), tin(IV) chloride (SnCl₄), or titanium(IV) chloride (TiCl₄) can effect debenzylation. organic-chemistry.orgdal.caresearchgate.net BCl₃ is particularly effective for cleaving aryl benzyl ethers. organic-chemistry.org

Strong Acids: Conditions using strong acids like HBr or HI can cleave benzyl ethers but are generally harsh and lack selectivity, limiting their use to robust substrates without other acid-sensitive functional groups. uwindsor.caorganic-chemistry.org

Reductive Cleavage The Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can also be used to cleave benzyl ethers. This method is potent but less commonly used due to its harsh conditions. uwindsor.ca A milder alternative involves using lithium and a catalytic amount of naphthalene (B1677914) at low temperatures. organic-chemistry.org

Summary of Deprotection Methods

MethodReagentsAdvantagesLimitationsReference
Catalytic HydrogenolysisH₂, Pd/CClean, high-yielding, common.Reduces other functional groups like alkenes, alkynes, and some nitrogen-containing groups. researchgate.netorganic-chemistry.orgjk-sci.com
Transfer Hydrogenation1,4-Cyclohexadiene or Ammonium Formate, Pd/CAvoids use of H₂ gas, can be faster.Same as catalytic hydrogenolysis. organic-chemistry.orgjk-sci.com
OzonolysisO₃, then NaOMeMild conditions, highly selective, compatible with acetals.Requires subsequent hydrolysis step. organic-chemistry.org
DDQ OxidationDDQMild, particularly effective for p-methoxybenzyl (PMB) ethers.Can require photoirradiation for simple benzyl ethers. organic-chemistry.org
Lewis Acid CleavageBCl₃, SnCl₄, TiCl₄Effective when hydrogenolysis is not an option.Can be harsh and may cleave other protecting groups (e.g., silyl (B83357) ethers). organic-chemistry.orgdal.caresearchgate.net
Birch ReductionNa, NH₃(l)Powerful reduction method.Harsh conditions, not very selective. uwindsor.ca

Stereochemical Attributes and Analysis of 3 Benzyloxy Butan 2 Ol

Analysis of Stereogenic Centers and Isomeric Forms

3-(Benzyloxy)butan-2-ol is a chiral molecule containing two stereogenic centers at the C2 and C3 positions of the butane (B89635) backbone. The presence of two such centers gives rise to a total of four possible stereoisomers (2^2 = 4). These stereoisomers exist as two pairs of enantiomers.

The relationship between the stereoisomers is categorized by the relative orientation of the hydroxyl and benzyloxy groups. The diastereomers are referred to as syn and anti. In a Fischer projection, the syn isomers have these groups on the same side, while the anti isomers have them on opposite sides. This results in the following four distinct stereoisomers:

(2R,3R)-3-(Benzyloxy)butan-2-ol and (2S,3S)-3-(Benzyloxy)butan-2-ol : This pair of enantiomers constitutes the anti diastereomer.

(2R,3S)-3-(Benzyloxy)butan-2-ol and (2S,3R)-3-(Benzyloxy)butan-2-ol : This enantiomeric pair represents the syn diastereomer.

The distinct spatial arrangement of each isomer is critical in stereoselective synthesis, where they can serve as chiral building blocks or auxiliaries to control the stereochemical outcome of a reaction.

Determination of Absolute and Relative Configurations

Establishing the precise absolute and relative configurations of the stereoisomers of this compound is essential for their unambiguous identification and application. This is primarily achieved through spectroscopic techniques and X-ray crystallography.

Spectroscopic Assignment Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of the diastereomers. The coupling constant (J-value) between the protons on C2 and C3 in the ¹H NMR spectrum can differentiate between the syn and anti isomers. The Karplus relationship predicts that the anti isomers, which can adopt a conformation with the protons in a trans-periplanar arrangement, will exhibit a larger coupling constant compared to the syn isomers, where the protons are in a gauche relationship.

To determine the absolute configuration, the alcohol can be derivatized with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), forming diastereomeric esters. wiley-vch.de Analysis of the resulting ¹H or ¹⁹F NMR spectra allows for the assignment of the absolute stereochemistry at the carbinol center. wiley-vch.de

X-ray Crystallographic Analysis of Related Derivatives

While obtaining single crystals of this compound can be difficult, X-ray crystallography of its crystalline derivatives provides an unequivocal determination of both relative and absolute stereochemistry. mdpi.com By converting the alcohol into a more rigid or heavy-atom-containing derivative, suitable crystals for X-ray diffraction can be grown. The resulting three-dimensional structure provides definitive proof of the syn or anti relative configuration. If a chiral derivative of known absolute configuration is used, or through the use of anomalous dispersion, the absolute configuration of the stereocenters can be firmly established.

Conformational Analysis and Preferences

The preferred three-dimensional shape, or conformation, of this compound is governed by a balance of steric and electronic interactions, particularly around the C2-C3 bond. For the anti isomers, a staggered conformation that places the bulky benzyloxy and methyl groups far apart is generally favored to minimize steric strain.

In the syn isomers, a significant conformational influence is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the oxygen of the benzyloxy group. This interaction can stabilize a gauche conformation, which would otherwise be less favorable due to steric hindrance. This hydrogen bonding can be detected using infrared (IR) spectroscopy, where it results in a broadened and lower frequency O-H stretching band. The conformational preferences of these molecules are crucial as they can dictate the stereochemical outcome of reactions in which they participate. nih.gov

Chemical Reactivity and Derivatization of 3 Benzyloxy Butan 2 Ol

Functional Group Transformations at the Alcohol Moiety

The secondary alcohol group in 3-(benzyloxy)butan-2-ol is a prime site for various functional group interconversions, including oxidation to a ketone and participation in coupling and condensation reactions to form new carbon-oxygen or carbon-carbon bonds.

Oxidation Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-(benzyloxy)butan-2-one. This transformation is a common and crucial step in many synthetic pathways. Several modern oxidation methods are well-suited for this purpose, known for their mild conditions and high selectivity, which are important for preserving the benzyl (B1604629) ether linkage. wikipedia.orgwikipedia.orgwikipedia.orgalfa-chemistry.comtcichemicals.comorganic-chemistry.orgbyjus.comadichemistry.comacs.org

Two prominent examples of such methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation: This method utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. wikipedia.orgorganic-chemistry.orgbyjus.comadichemistry.com The reaction proceeds under mild, low-temperature conditions (typically around -78 °C), which minimizes side reactions and is compatible with a wide array of functional groups, including the benzyl ether present in this compound. wikipedia.orgorganic-chemistry.orgbyjus.comadichemistry.com The primary products of the reaction are the desired ketone, dimethyl sulfide, carbon monoxide, carbon dioxide, and a triethylammonium (B8662869) salt. byjus.com

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent. wikipedia.orgwikipedia.orgalfa-chemistry.comtcichemicals.comacs.org This reaction is known for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature. wikipedia.orgwikipedia.org It exhibits high chemoselectivity, leaving sensitive functional groups like the benzyl ether untouched. wikipedia.orgalfa-chemistry.com

Table 1: Common Oxidation Reactions for this compound
Reaction NameReagentsTypical ConditionsProduct
Swern Oxidation1. (COCl)₂, DMSO2. 3-(Benzyloxy)butan-2-ol3. Et₃NCH₂Cl₂, -78 °C to rt3-(Benzyloxy)butan-2-one
Dess-Martin OxidationDess-Martin Periodinane (DMP)CH₂Cl₂, rt3-(Benzyloxy)butan-2-one

Coupling and Condensation Reactions

The hydroxyl group of this compound can act as a nucleophile in various coupling and condensation reactions. A notable example is its use in the synthesis of substituted pyrimidines, which are important scaffolds in medicinal chemistry.

In a typical reaction, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This more nucleophilic species is then reacted with an electrophilic pyrimidine (B1678525) derivative. For instance, (2R,3R)-3-(benzyloxy)butan-2-ol has been coupled with 2,4-dichloro-5-iodopyrimidine (B155428) or 2,4-dichloro-5-(trifluoromethyl)pyrimidine. google.comfluorochem.co.ukgoogle.comresearchgate.net The reaction with 2,4-dichloro-5-iodopyrimidine is carried out by first treating the alcohol with sodium hydride in diethyl ether at 0°C, followed by the addition of the pyrimidine and heating to 40°C. This results in the formation of the corresponding ether-linked pyrimidine derivative. google.com

The Williamson ether synthesis provides a general framework for such coupling reactions, where an alkoxide displaces a halide or other suitable leaving group from an organic substrate in an SN2 reaction. masterorganicchemistry.comvaia.com This methodology can be broadly applied to couple this compound with a variety of electrophiles.

Furthermore, condensation reactions, such as those with carboxylic acids or their derivatives to form esters, are also feasible transformations for the alcohol moiety, although specific examples for this compound are less commonly documented in readily available literature.

Reactions Involving the Ether Linkage

The benzyl ether group in this compound serves as a robust protecting group for the C3-hydroxyl function. However, it can be cleaved under specific conditions, most commonly through hydrogenolysis. Rearrangement reactions, while not extensively reported for this specific compound, are a known reactivity pathway for related benzyl ether systems.

Hydrogenolysis for Deprotection

The most common and synthetically useful reaction involving the ether linkage of this compound is its cleavage via catalytic hydrogenolysis. This reaction removes the benzyl group, liberating the free diol, butane-2,3-diol. This deprotection step is crucial in multi-step syntheses where the diol functionality is required in the final product.

The standard procedure involves the use of a palladium catalyst, typically palladium on activated carbon (Pd/C), in the presence of hydrogen gas (H₂). google.comnih.govresearchgate.net The reaction is often carried out in a solvent such as ethanol (B145695) or a mixture of solvents. For example, a derivative of this compound was deprotected using 10% Pd/C under a hydrogen atmosphere at room temperature. google.com

Catalytic transfer hydrogenolysis offers a milder and often more selective alternative to using pressurized hydrogen gas. rsc.orgorganic-chemistry.orgcdnsciencepub.comacs.org In this method, a hydrogen donor molecule, such as formic acid or 2-propanol, is used in conjunction with the palladium catalyst. organic-chemistry.orgcdnsciencepub.com This technique can be particularly advantageous when other functional groups sensitive to reduction are present in the molecule. organic-chemistry.orgcdnsciencepub.com For instance, 2-propanol has been shown to be an effective and selective hydrogen donor for the cleavage of benzyl ethers in the presence of Pd/C. cdnsciencepub.com

Table 2: Deprotection of the Benzyl Ether in this compound Derivatives
ReactionCatalystHydrogen SourceProduct
Catalytic HydrogenolysisPalladium on Carbon (Pd/C)Hydrogen Gas (H₂)Butane-2,3-diol derivative
Catalytic Transfer HydrogenolysisPalladium on Carbon (Pd/C)Formic Acid or 2-PropanolButane-2,3-diol derivative

Rearrangement Reactions (e.g., Wittig-type rearrangements in related systems)

While not a common transformation for this compound itself, related aryl benzyl ethers are known to undergo wikipedia.orgwikipedia.org- and wikipedia.orgrsc.org-Wittig rearrangements. These reactions typically involve the deprotonation of the carbon adjacent to the ether oxygen using a strong base, such as an organolithium reagent, followed by a pericyclic rearrangement.

The wikipedia.orgwikipedia.org-Wittig rearrangement of an aryl benzyl ether leads to the formation of a diarylmethanol derivative, effectively creating a new carbon-carbon bond. This reaction often requires harsh conditions, which can limit its synthetic utility. However, activating groups on the aromatic ring can facilitate the rearrangement under milder conditions.

The wikipedia.orgrsc.org-Wittig rearrangement is another possibility, particularly in systems with an adjacent allylic or propargylic group. These rearrangements can proceed with high diastereoselectivity and enantioselectivity, making them valuable in asymmetric synthesis.

Although direct examples involving this compound are not readily found, the presence of the benzyl ether linkage suggests that under appropriate conditions (e.g., treatment with a strong base), such rearrangements could potentially be induced, leading to novel rearranged products. However, this remains a speculative pathway for this specific substrate without direct experimental evidence.

Synthesis of Key Derivatives and Analogues

The reactivity of this compound allows for the synthesis of a variety of important derivatives and analogues. These transformations often serve to incorporate the chiral butanediol (B1596017) backbone into larger, more complex molecules with specific biological or material properties.

One significant application is in the synthesis of pyrimidine-based compounds. As mentioned previously, (2R,3R)-3-(benzyloxy)butan-2-ol can be coupled with 2,4-dichloro-5-(trifluoromethyl)pyrimidine. google.comfluorochem.co.uk This reaction, typically proceeding via nucleophilic aromatic substitution (SNAr) of the alkoxide onto the electron-deficient pyrimidine ring, yields 4-{[(2R,3R)-3-(benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine. google.comfluorochem.co.uk This derivative serves as a key intermediate in the synthesis of pan-CDK inhibitors. google.com

Another area where derivatives of this compound are employed is in the synthesis of complex C-nucleoside analogues. For example, (2S,3S,4S)-3,4-bis(benzyloxy)-4-(1-(perfluorophenyl)-1H-pyrazol-4-yl)butan-2-ol has been synthesized as part of a study to evaluate antiviral and antimicrobial activities. nih.gov This synthesis highlights the utility of the benzyloxy group as a protecting group in multi-step sequences leading to complex chiral molecules.

The synthesis of these derivatives underscores the role of this compound as a versatile chiral building block, where both the alcohol and the protected alcohol functionalities can be strategically manipulated to achieve the desired target molecule.

Table 3: Examples of Synthesized Derivatives of this compound
Derivative NameStarting MaterialsKey Reaction TypeReference
4-{[(2R,3R)-3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine(2R,3R)-3-(Benzyloxy)butan-2-ol, 2,4-Dichloro-5-(trifluoromethyl)pyrimidineNucleophilic Aromatic Substitution google.comfluorochem.co.uk
(2S,3S,4S)-3,4-Bis(benzyloxy)-4-(1-(perfluorophenyl)-1H-pyrazol-4-yl)butan-2-olInvolves precursors with benzyloxy groupsMulti-step synthesis nih.gov

Applications of 3 Benzyloxy Butan 2 Ol As a Chiral Synthon in Complex Molecule Construction

Building Block in Target-Oriented Synthesis

The utility of chiral starting materials, often referred to as the "chiral pool," is a cornerstone of modern synthetic strategy, allowing for the efficient construction of complex natural products. nih.gov Chiral synthons like 3-(Benzyloxy)butan-2-ol are instrumental in this approach, providing a pre-defined stereochemical foundation that guides the synthesis. nih.govportico.org

In the realm of target-oriented synthesis, fragments derived from chiral alcohols are frequently employed. For instance, in the total synthesis of oxygenated terpenoids, a class of structurally complex natural products, chiral building blocks are essential for establishing the correct stereochemistry. elsevierpure.com While direct examples of the total synthesis of a specific natural product starting from this compound are not prominently detailed in the surveyed literature, the principle of using such chiral fragments is well-established. For example, related structures like chiral propanediol (B1597323) or butyronitrile (B89842) derivatives are used as precursors in the synthesis of complex molecules, including antibacterial carbapenems and enzyme inhibitors. sigmaaldrich.com The strategic placement of the hydroxyl and benzyloxy groups in this compound allows for differential functionalization, making it an ideal starting point for the synthesis of polyketide fragments and other intricate intermediates required for natural product synthesis.

Stereocontrolled Synthesis of Bioactive Scaffolds

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. This compound, with its defined stereocenters, is a powerful tool for the synthesis of bioactive scaffolds where stereochemistry is paramount.

Precursors for Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a medicine. beilstein-journals.org The synthesis of APIs often requires meticulous control over stereochemistry to ensure therapeutic efficacy and minimize side effects. Chiral molecules like this compound serve as key precursors in the multi-step synthesis of various APIs.

For example, chiral hydroxy compounds are foundational in the synthesis of drugs such as (-)-Tetrahydrolipstatin, an anti-obesity agent. nih.gov Similarly, chiral pyrrolidine (B122466) derivatives, which can be conceptually derived from precursors like this compound through chemical modification, are used to synthesize a variety of antiviral drugs for treating conditions like hepatitis C, including Daclatasvir, Grazoprevir, and Elbasvir. nih.gov The synthesis of anti-inflammatory agents has also been accomplished using benzyloxy-substituted phenyl derivatives, highlighting the importance of the benzyloxy moiety in bioactive compounds. nih.gov

Construction of Nitrogen-Containing Heterocycles (e.g., pyrrolidines, nucleoside analogs)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. The chiral backbone of this compound is particularly well-suited for the enantioselective synthesis of these structures.

Pyrrolidines: The synthesis of highly functionalized chiral pyrrolidines is a significant area of research. researchgate.net Chiral 3-hydroxypyrrolidine, a key structural component in many pharmaceuticals, can be prepared from chiral precursors like 1,2,4-butanetriol (B146131) derivatives. google.com The stereocenters in this compound can be used to direct the formation of the pyrrolidine ring, leading to specific stereoisomers. For instance, a series of pyrrolidine-2,5-dione derivatives containing a benzyloxy group were synthesized as potential inhibitors of the enzyme autotaxin, which is a therapeutic target for liver diseases. nih.gov

Nucleoside Analogs: Nucleoside analogs are a critical class of antiviral and anticancer drugs. nih.govbiorxiv.org Their efficacy often depends on the precise stereochemistry of the acyclic or carbocyclic chain that mimics the natural sugar moiety. nih.gov Chiral synthons are essential for constructing these side chains. nih.govnih.gov Acyclic nucleoside analogs with antiviral activity have been prepared from protected chiral triols, demonstrating a synthetic strategy where a butan-2-ol-like backbone would be a relevant starting point. nih.gov The synthesis of novel nucleoside analogs often involves the stereocontrolled addition of a nucleobase to a chiral acyclic precursor, a process where the stereocenters of the precursor dictate the final stereochemistry. mcgill.ca

Table 1: Examples of Bioactive Scaffolds Synthesized from Chiral Precursors This table is interactive. You can sort and filter the data.

Bioactive Scaffold Type Specific Example(s) Therapeutic Area
Pyrrolidine Derivatives Daclatasvir, Grazoprevir Antiviral (Hepatitis C)
Pyrrolidine-2,5-diones KR-40795 analogue Liver Disease (ATX inhibitor)
Acyclic Nucleosides Thymine nucleoside analogues Antiviral (Anti-retroviral)
Lipase Inhibitors (-)-Tetrahydrolipstatin Anti-obesity

Access to Polyhydroxylated Structures

The benzyloxy group in this compound serves as a protecting group for one of the hydroxyl functions. This protecting group can be selectively removed, typically by catalytic hydrogenation, to unmask the hydroxyl group. This deprotection strategy is fundamental for accessing polyhydroxylated structures, which are common in many natural products, particularly carbohydrates and polyketides.

The differential protection allows chemists to perform reactions on the free secondary alcohol at the C2 position without affecting the hydroxyl group at C3. Once the desired transformations are complete, the benzyl (B1604629) group can be removed to reveal a 1,2-diol moiety. This diol can be further functionalized or may itself be a key feature of the target molecule's pharmacophore. This step-wise unmasking of hydroxyl groups is a classic strategy in the synthesis of complex polyol-containing natural products.

Strategies for Asymmetric Induction in Downstream Transformations

Asymmetric induction is the process by which a chiral feature in a molecule influences the creation of a new chiral center, leading to the preferential formation of one stereoisomer over another. The existing stereocenters in this compound at the C2 and C3 positions exert significant control over the stereochemical outcome of subsequent reactions. This is a powerful strategy known as substrate-controlled stereoselection. researchgate.netrsc.orgresearchgate.net

When a chemical reaction creates a new stereocenter adjacent to the existing chiral centers of a this compound derivative, the approach of the incoming reagent is sterically and electronically biased. For example, in an aldol (B89426) reaction involving an aldehyde derived from this compound, the existing stereocenters will direct the facial selectivity of the enolate addition.

The stereochemical outcome can often be predicted using established models such as the Felkin-Anh or Cram chelation models. The size and electronic nature of the substituents on the chiral backbone, including the methyl group, the hydroxyl group (or a derivative thereof), and the benzyloxy group, dictate the most stable transition state conformation, thereby controlling which diastereomer is formed in excess. The bulky benzyloxy group, in particular, will play a significant role in sterically directing the approach of reagents, ensuring a high degree of diastereoselectivity in the formation of new stereogenic centers. This substrate-controlled approach is a highly efficient method for building up molecular complexity with precise stereochemical control.

Advanced Characterization and Computational Studies of 3 Benzyloxy Butan 2 Ol

High-Resolution Spectroscopic Techniques

Spectroscopic analysis is fundamental to elucidating the molecular structure of 3-(Benzyloxy)butan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed structural information.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The key chemical shifts (δ) for this compound are observed in a deuterated chloroform (B151607) (CDCl₃) solvent. The aromatic protons of the benzyl (B1604629) group typically appear in the range of 7.2-7.4 ppm. The protons on the butanol backbone, specifically those on the carbons bearing the hydroxyl and benzyloxy groups, show characteristic shifts and coupling patterns that are crucial for confirming the structure.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound shows distinct peaks for the methyl, methine, and methylene (B1212753) carbons of the butanol chain, as well as for the aromatic carbons of the benzyl group. spectrabase.com The carbon attached to the hydroxyl group and the one bonded to the benzyloxy group have characteristic chemical shifts in the downfield region, indicative of their electronegative environment.

¹³C NMR Data
Technique ¹³C NMR
Compound 2-Butanol, 3-benzyloxy-
Source John Wiley & Sons, Inc.

This interactive table contains available data for the specified compound. Please note that ¹H NMR data was not explicitly available in the provided search results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. missouri.edu The IR spectrum of this compound displays several characteristic absorption bands. spectrabase.com

A broad, strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. libretexts.org The presence of C-H bonds in the alkyl and aromatic portions of the molecule gives rise to stretching vibrations in the 2850-3100 cm⁻¹ range. pressbooks.pub Specifically, alkane C-H bonds absorb between 2850-2960 cm⁻¹, while aromatic (=C-H) bonds show absorptions from 3020-3100 cm⁻¹. pressbooks.pub The C=C stretching vibrations within the aromatic ring produce characteristic peaks in the 1450-1600 cm⁻¹ region. youtube.com Additionally, a strong C-O stretching vibration, characteristic of both the alcohol and the ether linkage, can be found in the 1000-1320 cm⁻¹ range. orgchemboulder.com

Vapor Phase IR Data
Technique Vapor Phase IR
Compound 2-Butanol, 3-benzyloxy-
Source John Wiley & Sons, Inc.

This interactive table indicates the availability of IR data. Specific peak values were not detailed in the search results.

Mass Spectrometry (MS, HRMS, CI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, with a molecular formula of C₁₁H₁₆O₂, the expected monoisotopic mass is approximately 180.11503 g/mol . spectrabase.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) may be observed at m/z 180. Alcohols often show a weak or absent molecular ion peak. libretexts.org

Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O), leading to a peak at [M-18]⁺. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway. libretexts.org For this compound, this could result in several characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. Chemical Ionization (CI-MS) is a softer ionization technique that typically results in a prominent protonated molecule peak [M+H]⁺ at m/z 181.12232, which is useful for confirming the molecular weight. uni.lu Other adducts, such as [M+Na]⁺ at m/z 203.10426, may also be observed. uni.lu

Predicted Mass Spectrometry Data
Adduct m/z
[M]⁺180.11449
[M+H]⁺181.12232
[M+Na]⁺203.10426
[M-H]⁻179.10776
[M+H-H₂O]⁺163.11230

This interactive table presents predicted m/z values for various adducts of this compound based on CCSbase calculations. uni.lu

Chromatographic Separation and Analysis (e.g., GC-MS for identification in complex mixtures)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.comjmchemsci.com This method is highly effective for identifying specific compounds like this compound within a complex mixture. jmchemsci.com

In a typical GC-MS analysis, the mixture is first vaporized and injected into the gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. The mass spectrometer then ionizes the compound and records its mass spectrum, which serves as a molecular fingerprint. jmchemsci.com By comparing the retention time from the GC and the mass spectrum with that of a known standard or a library database, this compound can be unequivocally identified. spectrabase.com This technique is crucial in fields such as metabolomics, environmental analysis, and quality control of chemical products.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods provide valuable insights into the properties and behavior of molecules at the atomic and electronic levels.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure and properties of molecules like this compound. researchgate.net Methods such as B3LYP with a basis set like 6-311G++ are commonly used to perform these calculations. researchgate.net

These computational studies can predict the optimized molecular geometry, including bond lengths and angles. Furthermore, they can calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These theoretical calculations can also predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to validate both the experimental and theoretical findings. researchgate.net Although specific computational studies on this compound were not found, the application of these standard theoretical methods would provide a deeper understanding of its structural and electronic characteristics.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time, providing detailed insight into the conformational landscapes of flexible molecules like this compound. While specific MD studies on this compound are not extensively documented in the literature, the principles can be understood by examining research on related structures, such as butanol isomers. alvascience.comnih.gov MD simulations for this compound would involve creating a force field—a set of parameters that defines the potential energy of the system—to accurately describe the intramolecular and intermolecular interactions.

The conformational flexibility of this compound arises primarily from the rotation around several single bonds. The conformational landscape of the butan-2-ol moiety itself involves various low-energy structures. These conformers are typically described by the relative positions of the hydroxyl group and the adjacent alkyl groups, often denoted as 'gauche' or 'anti' arrangements. suprabank.org The introduction of the bulky benzyloxy group at the C3 position significantly complicates this landscape. This substituent introduces additional rotatable bonds (C-O, O-CH₂, and CH₂-phenyl), each contributing to a vast number of possible conformations.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. These simulations can reveal how intramolecular hydrogen bonding between the hydroxyl group at C2 and the ether oxygen at C3 might stabilize certain conformations, a phenomenon observed in similar functionalized alcohols. wikipedia.org Furthermore, simulations in different solvents, such as water, can elucidate how intermolecular hydrogen bonding with the solvent affects the conformational preferences and the aggregation behavior of the molecule. nih.govresearchgate.net Such studies provide a foundational understanding of the molecule's three-dimensional structure and dynamics, which is essential for interpreting its physical properties and potential biological interactions. taylorandfrancis.com

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. These descriptors are crucial in computational chemistry and drug discovery for predicting a molecule's behavior, including its bioavailability and ability to interact with biological targets. For this compound, several key descriptors can be predicted using computational algorithms.

These descriptors provide a quantitative profile of the molecule.

Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. rsc.org It is a good predictor of a drug's ability to permeate cell membranes. uni.lu Molecules with a TPSA below 140 Ų are generally considered to have good intestinal absorption.

LogP (logarithm of the partition coefficient) measures the lipophilicity or hydrophobicity of a compound. It is a critical factor in predicting how a drug distributes in the body and permeates biological membranes.

Hydrogen Bond Donors and Acceptors are counts of the functional groups capable of donating and accepting hydrogen bonds, respectively. These interactions are fundamental to molecular recognition processes, such as a drug binding to its protein target.

Rotatable Bonds refers to the number of single, non-ring bonds. A higher number of rotatable bonds often correlates with greater conformational flexibility, which can impact binding affinity and bioavailability.

Predicted Molecular Descriptors for this compound
DescriptorPredicted ValueSignificance
Molecular FormulaC₁₁H₁₆O₂Indicates the elemental composition of the molecule.
Topological Polar Surface Area (TPSA)29.4 Ų (estimated)Predicts membrane permeability and bioavailability. uni.lu
LogP (XLogP3)1.8Measures lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors1Indicates potential for donating hydrogen bonds in interactions.
Hydrogen Bond Acceptors2Indicates potential for accepting hydrogen bonds in interactions.
Rotatable Bonds5Relates to the conformational flexibility of the molecule.

Computational Studies of Molecular Recognition and Interactions

Computational docking studies are employed to predict the preferred orientation of one molecule when bound to another to form a stable complex. This technique is instrumental in understanding molecular recognition, particularly for predicting the interaction between a small molecule (ligand) like this compound and a macromolecular target, such as a protein or enzyme. While specific docking studies for this compound are not prominent, its structural features suggest it could be a candidate for such investigations.

The process involves placing the ligand into the binding site of a macromolecule in various conformations and orientations and scoring the resulting poses based on a force field that estimates the binding affinity. The molecular descriptors of this compound are critical for this analysis.

The hydroxyl group can act as a hydrogen bond donor and acceptor, forming key interactions with polar residues in a binding pocket.

The ether oxygen provides an additional hydrogen bond acceptor site.

The benzyl group offers a large, hydrophobic region capable of forming van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The molecule's LogP value of 1.8 suggests a balance between hydrophilicity and lipophilicity, allowing for both polar and non-polar interactions.

The five rotatable bonds allow the molecule to adopt various conformations to fit optimally within a binding site, although this flexibility can also introduce an entropic penalty upon binding.

Studies on structurally related compounds, such as 3-benzyloxyflavone derivatives, have successfully used molecular docking to investigate their interactions with enzymes like cholinesterases, providing insights into their mechanism of inhibition. Similar methodologies could be applied to this compound to explore its potential interactions with various biological targets, guiding further experimental research into its mechanistic functions.

Emerging Research Frontiers and Future Perspectives for 3 Benzyloxy Butan 2 Ol

Development of Sustainable and Green Synthetic Methodologies

The development of sustainable and green synthetic routes for 3-(Benzyloxy)butan-2-ol is a critical area for future research. Green chemistry principles, which focus on minimizing waste, reducing energy consumption, and using less hazardous substances, provide a framework for these investigations. nih.govsciencedaily.comwhiterose.ac.uk

One promising approach is the application of biocatalysis. semanticscholar.org Enzymes, such as alcohol dehydrogenases, could potentially be employed for the stereoselective synthesis of this compound, offering high efficiency and selectivity under mild reaction conditions. rsc.org The use of whole-cell biocatalysts in systems like stirred and packed bed reactors could also be explored to enhance productivity and simplify catalyst handling. walisongo.ac.id Furthermore, chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, could offer novel and efficient pathways to this chiral alcohol. researchgate.net

To quantify the "greenness" of any newly developed synthetic methods, various metrics can be employed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), which provide a quantitative assessment of the efficiency and environmental impact of a chemical process. whiterose.ac.ukwalisongo.ac.idnih.govmdpi.com

Table 1: Key Green Chemistry Metrics

MetricDescriptionIdeal Value
Atom Economy (AE) The measure of the amount of starting materials that become incorporated into the final product.100%
Reaction Mass Efficiency (RME) Takes into account the yield and stoichiometry of the reaction.100%
Process Mass Intensity (PMI) The ratio of the total mass of materials used to the mass of the final product.1

Exploration of Novel Catalytic Systems for Enantio- and Diastereoselective Synthesis

Achieving high levels of enantio- and diastereoselectivity in the synthesis of this compound is paramount for its potential applications. Future research will likely focus on the development of novel catalytic systems to control the stereochemistry of the two chiral centers in the molecule.

Organocatalysis presents a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. nih.gov Chiral organocatalysts could be designed to facilitate key bond-forming reactions in the synthesis of this compound with high stereocontrol. Additionally, the use of bifunctional catalysts, which possess both acidic and basic sites, could enable unique reaction pathways and enhance selectivity. nih.gov

Transition metal catalysis also offers a broad scope for enantioselective transformations. wikipedia.org The development of chiral ligands for transition metals could enable highly selective reductions of a corresponding benzyloxy-substituted ketone precursor to afford this compound with specific stereochemistry.

Expansion of Synthetic Utility in Unexplored Reaction Pathways

The synthetic utility of this compound as a chiral building block is an area ripe for exploration. Its structure, containing both a secondary alcohol and a benzyl (B1604629) ether, allows for a variety of potential chemical transformations.

Future research could investigate the use of this compound in the synthesis of complex natural products and other biologically active molecules. researchgate.netnih.gov The chiral diol motif is a common feature in many natural products, and this compound could serve as a versatile starting material or intermediate.

Furthermore, the reactivity of the hydroxyl and benzyloxy groups could be exploited in various reaction pathways. For instance, the hydroxyl group can be a directing group in stereoselective reactions or be converted into other functional groups. The benzyl ether can act as a protecting group that can be selectively removed under specific conditions.

Advanced Mechanistic Investigations of its Reactivity Profiles

A thorough understanding of the reactivity of this compound is essential for its effective application in synthesis. Advanced mechanistic investigations, employing both experimental and computational methods, will be crucial in elucidating the underlying principles governing its chemical behavior.

Kinetic studies can provide valuable data on reaction rates and the factors that influence them. acs.org Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict product distributions. nih.govresearchgate.net Such studies can provide deep insights into the reaction mechanisms at a molecular level.

The reactivity of the benzylic position and the secondary alcohol are of particular interest. For example, understanding the mechanism of oxidation of the alcohol to the corresponding ketone, or the cleavage of the benzyl ether, would be critical for synthetic planning.

Integration into Automated Synthesis Platforms

The integration of the synthesis of this compound into automated platforms represents a significant step towards more efficient and high-throughput chemical production. Automated systems, including flow chemistry and robotic platforms, can offer numerous advantages over traditional batch synthesis. nih.govnih.govdrugtargetreview.com

Flow chemistry, where reactions are carried out in continuous-flow reactors, allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. acs.org This technology could be particularly beneficial for optimizing the synthesis of this compound and for scaling up production.

Robotic systems guided by artificial intelligence (AI) are emerging as powerful tools in chemical synthesis. sciencedaily.comeurekalert.orgalphagalileo.org Such platforms can automate the entire workflow, from reaction design and optimization to product purification and analysis, significantly accelerating the discovery and development of new synthetic routes for molecules like this compound.

Table 2: Comparison of Batch vs. Automated Synthesis

FeatureBatch SynthesisAutomated (Flow) Synthesis
Control Less precise control over parametersPrecise control over temperature, pressure, and residence time
Scalability Often challenging to scale upMore readily scalable
Safety Potential for thermal runaway in exothermic reactionsImproved safety due to smaller reaction volumes
Efficiency Can be time-consuming and labor-intensiveHigh-throughput and efficient

Q & A

Q. Key Considerations :

  • Solvent polarity impacts reaction rates; aprotic solvents (e.g., THF) favor benzylation.
  • Catalytic methods reduce byproducts, improving yields (typically 70–85%) .

Which analytical techniques are most effective for characterizing this compound?

Q. Primary Methods :

  • ¹H/¹³C NMR : Identifies benzyloxy protons (δ 4.5–5.0 ppm) and hydroxyl groups (broad peak at δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Confirms O–H (3200–3600 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 196.146 [M+H]⁺) .

Q. Mechanistic Insight :

  • Enzymatic reactions follow a "ping-pong" mechanism, where acyl-enzyme intermediates form during transesterification .
  • Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding in lipase-active sites .

What are the applications of this compound in natural product synthesis?

This compound serves as a versatile intermediate :

  • Protecting Group : The benzyloxy group shields hydroxyls during multi-step syntheses (e.g., alkaloids or terpenes) .
  • Chiral Building Block : Used in prostaglandin and pheromone synthesis, leveraging its stereochemistry .

Case Study :
In the synthesis of grandisol (a bark beetle pheromone), 4-(benzyloxy)butan-2-one (a derivative) undergoes ring expansion under acidic conditions to form cyclobutane intermediates .

How do solvent and temperature affect the stability of this compound during storage?

  • Stability Profile :
    • Dry, Inert Atmospheres : Prevents hydrolysis of the benzyl ether (degradation <5% at 25°C over 6 months) .
    • Light Sensitivity : UV exposure accelerates decomposition; store in amber vials at 2–8°C .

Q. Degradation Pathways :

  • Acidic conditions cleave the benzyloxy group, yielding butan-2-ol and benzyl alcohol .
  • Oxidative degradation forms ketones (e.g., 3-oxobutan-2-ol) under aerobic conditions .

Methodological Best Practices

  • Purification : Use silica gel chromatography (hexane/EtOAc gradients) to isolate high-purity product .
  • Scale-Up : Continuous-flow reactors improve reproducibility for gram-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.